REACTION_CXSMILES
|
C(C1C=CC(S[C:12]2[C:49]3[C:16](=[CH:17][C:18]4[C:19](C5C(C)=CC=CC=5C)(O)[C:20]5[C:45]([C:46](C6C(C)=CC=CC=6C)(O)[C:47]=4[CH:48]=3)=[CH:44][C:43]3[C:22](=[C:23](SC4C=CC(C(C)(C)C)=CC=4)[C:24]4[C:41]([C:42]=3SC3C=CC(C(C)(C)C)=CC=3)=[CH:40][C:39]3[C:38](C6C(C)=CC=CC=6C)(O)[C:37]6[C:28](=[CH:29][C:30]7[C:35]([CH:36]=6)=[C:34](SC6C=CC(C(C)(C)C)=CC=6)[C:33](SC6C=CC(C(C)(C)C)=CC=6)=[C:32](SC6C=CC(C(C)(C)C)=CC=6)[C:31]=7SC6C=CC(C(C)(C)C)=CC=6)[C:27](C6C(C)=CC=CC=6C)(O)[C:26]=3[CH:25]=4)[CH:21]=5)[C:15](SC3C=CC(C(C)(C)C)=CC=3)=[C:14](SC3C=CC(C(C)(C)C)=CC=3)[C:13]=2SC2C=CC(C(C)(C)C)=CC=2)=CC=1)(C)(C)C.Cl[Sn]Cl.Cl>O1CCOCC1>[CH:15]1[C:16]2[C:49](=[CH:48][C:47]3[C:18]([CH:17]=2)=[CH:19][C:20]2[C:45](=[CH:44][C:43]4[C:22]([CH:21]=2)=[CH:23][C:24]2[C:41](=[CH:40][C:39]5[C:26]([CH:25]=2)=[CH:27][C:28]2[C:37](=[CH:36][C:35]6[C:30]([CH:29]=2)=[CH:31][CH:32]=[CH:33][CH:34]=6)[CH:38]=5)[CH:42]=4)[CH:46]=3)[CH:12]=[CH:13][CH:14]=1
|
Name
|
1,2,3,4,8,12,13,14,15,19-deca(4′-t-butylphenylthio)-6,10,17,21-tetrahydro-6,10,17,21-tetra(2′,6′-dimethylphenyl)nonacene-6,10,17,21-tetraol
|
Quantity
|
0.04 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=CC=C(C=C1)SC1=C(C(=C(C2=CC=3C(C4=CC5=C(C6=CC=7C(C8=CC9=C(C(=C(C(=C9C=C8C(C7C=C6C(=C5C=C4C(C3C=C12)(O)C1=C(C=CC=C1C)C)SC1=CC=C(C=C1)C(C)(C)C)(O)C1=C(C=CC=C1C)C)SC1=CC=C(C=C1)C(C)(C)C)SC1=CC=C(C=C1)C(C)(C)C)SC1=CC=C(C=C1)C(C)(C)C)SC1=CC=C(C=C1)C(C)(C)C)(O)C1=C(C=CC=C1C)C)SC1=CC=C(C=C1)C(C)(C)C)(O)C1=C(C=CC=C1C)C)SC1=CC=C(C=C1)C(C)(C)C)SC1=CC=C(C=C1)C(C)(C)C)SC1=CC=C(C=C1)C(C)(C)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
Cl[Sn]Cl
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred at room temperature for 0.5 h under Ar
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Upon completion of the reaction
|
Type
|
CUSTOM
|
Details
|
black precipitates
|
Type
|
FILTRATION
|
Details
|
were filtered in the dark light under N2
|
Type
|
WASH
|
Details
|
The solids were washed with water (50 mL)
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=CC2=CC3=CC4=CC5=CC6=CC7=CC8=CC9=CC=CC=C9C=C8C=C7C=C6C=C5C=C4C=C3C=C12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |